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Compound of Interest

Compound Name: Cephalofurimazine

Cat. No.: B15555714 Get Quote

Disambiguation Note: This document addresses the blood-brain barrier (BBB) permeability of

Cefuroxime. Initial inquiries for "Cephalofurimazine" suggest a likely misspelling of this well-

documented second-generation cephalosporin antibiotic.

Executive Summary
Cefuroxime, a broad-spectrum cephalosporin antibiotic, exhibits limited permeability across the

intact blood-brain barrier (BBB). This characteristic significantly impacts its efficacy in treating

central nervous system (CNS) infections. However, in the presence of meningeal inflammation,

such as in bacterial meningitis, the permeability of the BBB increases, leading to

therapeutically relevant concentrations of Cefuroxime in the cerebrospinal fluid (CSF). This

guide provides a comprehensive overview of the quantitative data, experimental

methodologies, and potential transport mechanisms governing Cefuroxime's passage into the

CNS. The information presented is intended for researchers, scientists, and drug development

professionals investigating CNS therapeutics and antibiotic pharmacokinetics.

Quantitative Analysis of Cefuroxime Permeability
The penetration of Cefuroxime into the CNS is highly dependent on the integrity of the blood-

brain barrier. The following tables summarize key pharmacokinetic parameters from studies in

human subjects.

Table 1: Cefuroxime Concentrations in Cerebrospinal Fluid (CSF)
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Condition Dosage
Maximum CSF
Concentration
(µg/mL)

Mean CSF
Concentration
(µg/mL)

Reference(s)

Non-inflamed

Meninges
Intravenous 0.09 - [1][2]

(Traumatic Brain

Injury)
0.15 - 2.03 1.34 [3][4]

Bacterial

Meningitis (Acute

Stage)

1.5g IV, 4 times

daily
8.28

6.0 (range: 1.5 -

13.5)
[1]

Bacterial

Meningitis

(Convalescent

Stage)

1.5g IV, 4 times

daily
-

3.2 (range: <1 -

7.5)

Bacterial

Meningitis

(Children)

50 mg/kg IV -
6.4 (Day 2), 3.6

(Day 14)

Table 2: Cefuroxime Pharmacokinetics in Brain Tissue and Plasma (Steady-State)

Parameter Brain Tissue Free Plasma Reference(s)

AUC₀₋₂₄ (mg/liter·h) 131.4 ± 72.8 389.0 ± 210.3

Cₘₐₓ (mg/liter) 6.3 ± 3.3 60.1 ± 35.4

tₘₐₓ (h) 3.7 ± 1.5 1.0

t₁/₂ (h) 16.5 ± 9.0 3.1 ± 1.0

Brain Tissue

Penetration Ratio

(AUCbrain/AUCfree

plasma)

0.33 ± 0.1 -
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Mechanisms of Transport Across the Blood-Brain
Barrier
The passage of Cefuroxime across the BBB is thought to be a multifactorial process involving

passive diffusion and interaction with active transport systems. While direct evidence for

Cefuroxime is still emerging, the transport of cephalosporins, in general, provides a framework

for understanding its CNS pharmacokinetics.

Passive Diffusion
Beta-lactam antibiotics, including Cefuroxime, are generally hydrophilic molecules, which limits

their ability to passively diffuse across the lipid-rich endothelial cells of the BBB. However,

during meningeal inflammation, the tight junctions between these cells are disrupted,

increasing paracellular permeability and allowing for greater entry of Cefuroxime into the CSF.

Active Efflux Transport
The low permeability of Cefuroxime across an intact BBB is also attributed to the presence of

active efflux transporters that pump xenobiotics from the brain back into the bloodstream.

P-glycoprotein (P-gp/ABCB1): This is a key efflux transporter at the BBB, limiting the brain

penetration of a wide range of drugs. While direct experimental confirmation is limited,

predictive models suggest Cefuroxime may be a substrate for P-gp.

Organic Anion Transporters (OATs): Several cephalosporins are known substrates of Organic

Anion Transporter 3 (Oat3), an efflux transporter that removes weak organic acids from the

CNS. It is plausible that Cefuroxime also interacts with this transporter, further reducing its

accumulation in the brain.

The interplay of these factors is depicted in the following diagram.
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Cefuroxime transport across the BBB.

Experimental Protocols
The quantitative data presented in this guide were primarily obtained through in vivo studies in

human subjects. The following sections detail the methodologies employed.

In Vivo Microdialysis for Brain Tissue Concentration
This technique allows for the direct measurement of unbound, pharmacologically active drug

concentrations in the interstitial fluid of the brain.

Objective: To determine the free interstitial concentrations of Cefuroxime in brain tissue and

plasma over time.

Methodology:

Probe Implantation: A microdialysis probe is surgically inserted into the brain parenchyma of

the subject. Post-operative computed tomography (CT) is used to confirm the correct

placement of the probe in morphologically normal brain tissue.
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Perfusion: The probe is perfused with a sterile, isotonic solution at a low, constant flow rate.

Sample Collection: As the perfusate flows through the semi-permeable membrane at the tip

of the probe, substances from the surrounding interstitial fluid, including Cefuroxime, diffuse

into the perfusate down their concentration gradient. The resulting fluid, termed the

microdialysate, is collected at regular intervals.

Plasma Sampling: Concurrent blood samples are drawn to determine the plasma

concentration of Cefuroxime.

Drug Assay: The concentration of Cefuroxime in the microdialysate and plasma samples is

quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

In Vivo Microdialysis Workflow

Microdialysis Probe
Implantation in Brain

Probe Perfusion with
Isotonic Solution

Collection of Microdialysate
and Plasma Samples

HPLC-UV Analysis of
Cefuroxime Concentration

Pharmacokinetic Analysis
(AUC, Cmax, t1/2)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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